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Compound of Interest

Compound Name: Cetrimonium

Cat. No.: B1202521 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

improving the purity of DNA extracted using the Cetyltrimethylammonium Bromide (CTAB)

protocol.

Troubleshooting Guide
Low DNA purity is a common issue when working with organisms rich in polysaccharides and

polyphenols. This guide addresses frequent problems and provides solutions to enhance the

quality of your extracted DNA.

Problem 1: Low A260/280 Ratio
A low A260/280 ratio, typically below 1.7, indicates protein or phenol contamination.[1][2][3]

Visual Cue: The aqueous phase may be cloudy or the final DNA pellet might be discolored

(brownish or yellowish).

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for a low A260/280 ratio.

Problem 2: Low A260/230 Ratio
A low A260/230 ratio, generally below 2.0, suggests contamination with polysaccharides,

polyphenols, or salts.[4][5][6][7]

Visual Cue: The DNA pellet may be gelatinous, viscous, or difficult to dissolve.[8][9][10][11]
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Caption: Troubleshooting workflow for a low A260/230 ratio.

Frequently Asked Questions (FAQs)
Q1: What are the ideal A260/280 and A260/230 ratios for pure DNA?

For pure DNA, the ideal A260/280 ratio is approximately 1.8.[2][7] The A260/230 ratio should

be in the range of 2.0-2.2.[7]

Purity Ratio Ideal Value
Indication of
Contamination

Common
Contaminants

A260/280 ~1.8 < 1.7 Proteins, Phenol

A260/230 2.0 - 2.2 < 2.0

Polysaccharides,

Polyphenols,

Guanidine salts,

Ethanol

Q2: My DNA pellet is viscous and difficult to dissolve. What is the cause and how can I fix it?

A viscous, gelatinous pellet is a common sign of high polysaccharide contamination.[8][9][10]

Polysaccharides can co-precipitate with DNA, making it difficult to handle and inhibiting

downstream enzymatic reactions.

Solutions:

Increase Salt Concentration: Modify your CTAB extraction buffer to include a higher

concentration of NaCl (e.g., 1.4 M to 2.5 M). This increases the solubility of polysaccharides

in the ethanol, preventing their co-precipitation with DNA.[10][12]

High-Salt Precipitation: After the initial DNA precipitation, redissolve the pellet in a high-salt

buffer and re-precipitate the DNA.

Pre-washing: Before adding the CTAB buffer, wash the ground tissue with a buffer containing

a lower salt concentration to remove some of the polysaccharides.

Q3: How can I remove RNA contamination from my DNA sample?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/T123-NanoDrop-Lite-Interpretation-of-Nucleic-Acid-260-280-Ratios.pdf
https://dna.uga.edu/wp-content/uploads/sites/51/2019/02/Note-on-the-260_280-and-260_230-Ratios.pdf
https://dna.uga.edu/wp-content/uploads/sites/51/2019/02/Note-on-the-260_280-and-260_230-Ratios.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://www.researchgate.net/post/How-do-I-extract-DNA-from-plant-species-that-form-very-viscous-substances-while-carryng-out-the-extraction-protocols
https://www.researchgate.net/post/What-should-I-do-when-the-DNA-is-viscous-after-resuspending-and-unable-to-settle-in-agarose-gel-it-is-polysaccharides-contamination
https://www.researchgate.net/post/What-should-I-do-when-the-DNA-is-viscous-after-resuspending-and-unable-to-settle-in-agarose-gel-it-is-polysaccharides-contamination
https://scispace.com/pdf/dna-extraction-protocol-for-plants-with-high-levels-of-4xdqc73zr3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA contamination can lead to an overestimation of nucleic acid concentration. The most

common method to remove RNA is to treat the sample with RNase A.

Procedure:

After the chloroform:isoamyl alcohol extraction and before DNA precipitation, add RNase A

(to a final concentration of 10-100 µg/mL) to the aqueous phase.

Incubate at 37°C for 15-60 minutes.[13][14][15]

Proceed with the isopropanol precipitation.

Alternatively, RNase A treatment can be performed after resuspending the final DNA pellet.

However, this will require a subsequent purification step to remove the RNase A.[15]

Q4: Can I use a column-based method to clean up my CTAB-extracted DNA?

Yes, using a silica spin column is an effective way to further purify DNA after a CTAB-based

extraction.[13][16] This method helps to remove residual salts, polysaccharides, and other

inhibitors.

General Workflow:

Perform the CTAB extraction up to the isopropanol precipitation step.

Instead of pelleting the DNA, load the isopropanol-precipitated solution onto a silica spin

column.

Centrifuge to bind the DNA to the column.

Wash the column with the provided wash buffers (typically containing ethanol) to remove

contaminants.

Elute the purified DNA with an elution buffer or nuclease-free water.[13]

Experimental Protocols
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Protocol 1: Modified CTAB DNA Extraction for High
Polysaccharide/Polyphenol Tissues
This protocol is adapted for plant tissues rich in polysaccharides and polyphenols.

Materials:

CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl)

Polyvinylpyrrolidone (PVP) or Polyvinylpolypyrrolidone (PVPP)

β-mercaptoethanol

Chloroform:isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Procedure:

Grind 100-200 mg of fresh tissue (or 50-100 mg of dried tissue) to a fine powder in liquid

nitrogen.

Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-

warmed (65°C) CTAB extraction buffer with 1-2% PVP and 0.2% β-mercaptoethanol (added

just before use).

Vortex vigorously for 30 seconds and incubate at 65°C for 60 minutes with occasional

mixing.

Cool the sample to room temperature and add an equal volume of chloroform:isoamyl

alcohol (24:1).
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Mix gently by inversion for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 15 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.

Optional RNase A Treatment: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30

minutes.

Repeat the chloroform:isoamyl alcohol extraction (steps 4-7) until the interface is clear.

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and mix gently by inversion to

precipitate the DNA.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Repeat the ethanol wash.

Air-dry the pellet for 10-15 minutes (do not over-dry).

Resuspend the DNA in 50-100 µL of TE buffer.

Protocol 2: Phenol-Chloroform Purification of DNA
This protocol can be used to further purify DNA samples with significant protein contamination.

Materials:

Phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0

Chloroform:isoamyl alcohol (24:1)

3 M Sodium Acetate, pH 5.2
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100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE buffer or nuclease-free water

Procedure:

To your aqueous DNA sample, add an equal volume of phenol:chloroform:isoamyl alcohol.

Vortex for 20-30 seconds and centrifuge at 16,000 x g for 5 minutes at room temperature to

separate the phases.[17]

Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.

Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 2.

Transfer the upper aqueous phase to a new tube.

To precipitate the DNA, add 1/10 volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-

cold 100% ethanol.

Incubate at -20°C for at least 1 hour or overnight.

Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.[17]

Carefully decant the supernatant and wash the pellet twice with 70% ethanol.

Air-dry the pellet and resuspend in a suitable volume of TE buffer or nuclease-free water.

Data on Purity Improvement
The following table summarizes the expected improvement in DNA purity ratios after applying

specific troubleshooting steps. Actual results may vary depending on the sample type and initial

quality.
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Initial Problem
Troubleshooting
Step

Expected A260/280
Ratio

Expected A260/230
Ratio

Low A260/280 (~1.5)
Phenol-Chloroform

Extraction
~1.8

Unchanged or slightly

improved

Low A260/230 (~1.2) High-salt precipitation Unchanged >1.8

Low A260/280 &

A260/230

Modified CTAB with

PVP & high NaCl
~1.8 >2.0

Persistent low purity
Silica Spin Column

Cleanup
~1.8 >2.0

Note: The values in this table are approximate and based on typical outcomes reported in the

literature.[12][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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